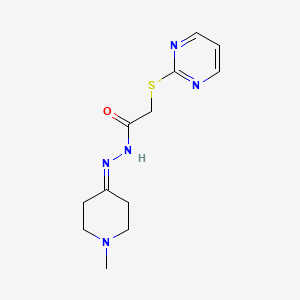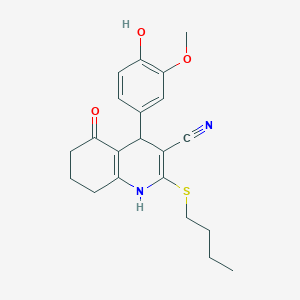
4-(4-Morpholin-4-yl-phenylamino)-quinoline-3,6-dicarboxylic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El éster dietílico del ácido 4-(4-morfolin-4-il-fenilamino)-quinolina-3,6-dicarboxílico es un compuesto orgánico complejo con un potencial significativo en varios campos científicos. Este compuesto presenta un núcleo de quinolina sustituido con grupos morfolina y fenilamino, junto con funcionalidades de éster dietílico. Su estructura única le permite participar en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del éster dietílico del ácido 4-(4-morfolin-4-il-fenilamino)-quinolina-3,6-dicarboxílico típicamente involucra reacciones orgánicas de múltiples pasos. Un método común comienza con la preparación del núcleo de quinolina, seguido de la introducción de los grupos morfolina y fenilamino. El paso final implica la esterificación para introducir los grupos éster dietílico.
Síntesis del núcleo de quinolina: El núcleo de quinolina se puede sintetizar a través de la síntesis de Skraup, que involucra la condensación de anilina con glicerol y ácido sulfúrico en presencia de un agente oxidante como el nitrobenceno.
Reacciones de sustitución: La introducción de los grupos morfolina y fenilamino se puede lograr a través de reacciones de sustitución nucleofílica. Por ejemplo, el derivado de quinolina se puede hacer reaccionar con 4-morfolinil anilina en condiciones básicas.
Esterificación: El paso final implica la esterificación de los grupos ácido carboxílico con etanol en presencia de un catalizador como el ácido sulfúrico para formar el éster dietílico.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y el uso de reactores de flujo continuo, puede mejorar el rendimiento y la eficiencia. Además, los pasos de purificación como la recristalización y la cromatografía son cruciales para obtener la pureza deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo fenilamino, lo que lleva a la formación de derivados de quinona.
Reducción: La reducción de los grupos nitro (si están presentes) se puede lograr utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El compuesto puede participar en diversas reacciones de sustitución, como la sustitución aromática nucleofílica, donde el grupo morfolina se puede reemplazar por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno con paladio sobre carbón o borohidruro de sodio.
Sustitución: Hidruro de sodio o terc-butóxido de potasio en disolventes apróticos como el dimetilsulfóxido.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
Química
En química, el éster dietílico del ácido 4-(4-morfolin-4-il-fenilamino)-quinolina-3,6-dicarboxílico se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y vías.
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar las interacciones enzimáticas y las vías celulares. Su capacidad para interactuar con varias moléculas biológicas lo convierte en una herramienta valiosa en los ensayos bioquímicos.
Medicina
En medicina, se investigan los derivados de este compuesto por sus posibles propiedades terapéuticas. Pueden actuar como inhibidores de enzimas o receptores específicos, lo que los convierte en candidatos para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se puede utilizar en la síntesis de materiales avanzados, como polímeros y colorantes. Su estabilidad y reactividad lo hacen adecuado para varios procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción del éster dietílico del ácido 4-(4-morfolin-4-il-fenilamino)-quinolina-3,6-dicarboxílico involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir la actividad enzimática uniéndose al sitio activo o alterar las vías celulares interactuando con los receptores. El mecanismo exacto depende de la aplicación específica y el sistema biológico involucrado.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-(4-morfolin-4-il-fenilamino)-quinolina-3,6-dicarboxílico: Carece de los grupos éster dietílico, lo que puede afectar su solubilidad y reactividad.
Éster dietílico del ácido 4-(4-piperidin-4-il-fenilamino)-quinolina-3,6-dicarboxílico: Estructura similar pero con un anillo de piperidina en lugar de morfolina, lo que puede influir en su actividad biológica.
Éster dietílico del ácido 4-(4-morfolin-4-il-fenilamino)-quinolina-2,6-dicarboxílico: Variación en la posición de los grupos ácido carboxílico, lo que podría alterar sus propiedades químicas.
Singularidad
La presencia de ambos grupos morfolina y fenilamino, junto con las funcionalidades de éster dietílico, hace que el éster dietílico del ácido 4-(4-morfolin-4-il-fenilamino)-quinolina-3,6-dicarboxílico sea único. Estas características contribuyen a su versatilidad en reacciones químicas y su potencial en diversas aplicaciones científicas.
Propiedades
Fórmula molecular |
C25H27N3O5 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
diethyl 4-(4-morpholin-4-ylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C25H27N3O5/c1-3-32-24(29)17-5-10-22-20(15-17)23(21(16-26-22)25(30)33-4-2)27-18-6-8-19(9-7-18)28-11-13-31-14-12-28/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,26,27) |
Clave InChI |
XOKPVAFBMLWNSV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-methylphenyl)-2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate](/img/structure/B11619573.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B11619591.png)
![6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11619592.png)
![2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B11619595.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619604.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11619616.png)
![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11619641.png)

![N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11619655.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619662.png)


![N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619671.png)
